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Study Type &
Citation

Patient Population & Treatment
Context

Key Efficacy
Findings

Safety
Findings

| Retrospective Cohort Study [1] [2] | - N=15

Oligoprogression or CNS-only progression after 1st/2nd-line alectinib.
Continued alectinib + other necessary therapies (e.g., local therapy). | - mPFS: 8 months post-

continuation [1] [2]
ORR: 46.7% during continuation phase [1] [2]

mOS: Not reached [1] [2] | Favorable safety profile; only one patient experienced Grade 2 elevated
liver enzymes (AST/SGOT) [1] [2]. | | Phase 2 Trial (ALEK-B) [3] | - N=41
First-line alectinib + bevacizumab.
Not a post-progression study, but shows efficacy of combination therapy. | - 12-month PFS rate:
97.1%
36-month PFS rate: 64.2%

ORR: 100%
36-month icPFS rate: 87.8% (intracranial efficacy) | Grade 3-4 AEs in 46.3% of patients; most

common were proteinuria (22.0%) and hepatotoxicity (increased ALT: 17.1%, AST: 9.8%) [3]. |

The workflow for deciding on and implementing alectinib continuation beyond progression generally

follows the logic below:
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Experimental & Clinical Protocol Guidance

For researchers and clinicians designing studies or treatment protocols, here are the key methodologies

derived from the cited evidence.

Patient Selection Criteria
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The benefit of continuing alectinib is primarily for a specific patient subgroup [1] [2]:

Confirmed Diagnosis: Histologically/cytologically confirmed stage IV ALK-positive NSCLC (via
FISH, IHC, or NGS) [1] [2].

Progression Type:
Oligoprogression: Disease progression in a limited number of sites (typically 1-3), while other

sites remain controlled [1] [2].
CNS Progression: Progression involving only the brain, with controlled extracranial disease [1]

[2].
Prior Therapy: Patients must have been on alectinib (first- or second-line) and demonstrated initial

benefit before progressing [1] [2].

Note: Immediate switching to another TKI is typically recommended for systemic progression, which

indicates broader treatment failure [1] [2].

Treatment Protocol & Dosing

Alectinib Continuation: The standard dose of alectinib 600 mg orally twice daily is maintained [1]
[3].

Combination Therapies:
Local Therapy: For oligoprogressive lesions, particularly stereotactic body radiation therapy
(SBRT) or stereotactic radiosurgery (SRS) for brain metastases, is commonly combined with
continued alectinib [1] [2].

Systemic Therapy: As evidenced in the ALEK-B trial, combining alectinib with bevacizumab
(15 mg/kg IV every 3 weeks) is a viable option to enhance efficacy and overcome resistance,

even in the first-line setting [3].

Assessment Methodologies

Efficacy Endpoints:
Primary: Progression-Free Survival (PFS) post-continuation (time from progression on
initial alectinib to next progression or death) [1] [2].

Secondary: Objective Response Rate (ORR), Overall Survival (OS), and Intracranial PFS
(icPFS) [1] [3].

Radiological Assessment:
Imaging Modality: CT (chest/abdomen/pelvis) and MRI (brain) are standard [1].

Frequency: Scans are typically performed every 2-3 months to assess treatment response [1].
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Response Criteria: Use RECIST 1.1 (Response Evaluation Criteria in Solid Tumors) for

standardized evaluation of tumor response [1].
Safety Monitoring:

Laboratory Tests: Monitor liver function tests (ALT, AST, bilirubin) every 2 weeks for the first 3
months, then monthly [4]. Also monitor creatine phosphokinase (CPK) levels [4].

Grading: Score Adverse Events (AEs) using CTCAE (Common Terminology Criteria for
Adverse Events) v5.0 [1].

Troubleshooting & Management of Common Scenarios

Managing Liver Enzyme Elevations: This is a known adverse event. For Grade 3 or higher
elevations, the protocol is to temporarily withhold alectinib. Once the enzymes recover to Grade

≤1, treatment can be resumed at a reduced dose (e.g., from 600 mg to 450 mg BID). Permanent
discontinuation is recommended for severe or life-threatening cases [4].

Lack of Response after Continuation: If a patient experiences further progression shortly after
continuing alectinib (e.g., within 3-4 months), this suggests that the tumor is no longer sensitive to

alectinib. The recommended action is to discontinue alectinib and switch to a subsequent-line
therapy, such as lorlatinib or chemotherapy [1] [2].

Risk Factors for CNS Progression: Be aware that certain baseline factors are associated with a
higher risk of CNS progression while on alectinib. These include receiving alectinib as second-line
therapy (after crizotinib), having non-EML4-ALK variant 3a/b fusions, and a PD-L1 TPS ≥50% [5].
Patients with these factors may require more vigilant CNS monitoring.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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